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molecular formula C10H17ClO2 B8624414 Ethyl 3-(2-chloroethyl)-3-methylpent-4-enoate CAS No. 56975-66-7

Ethyl 3-(2-chloroethyl)-3-methylpent-4-enoate

Cat. No. B8624414
M. Wt: 204.69 g/mol
InChI Key: LCQFFAARIKYODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03994953

Procedure details

To a solution of 1.97 parts of a 2:1 mixture of E/Z stereoisomers of 5-chloro-3-methyl-2-penten-1-ol in 20 parts by volume of triethyl orthoacetate is added 0.14 part of propionic acid. This solution is heated for 40 hours in an oil bath (~150°) in such a manner that the ethanol that forms during the reaction is slowly distilled through a Vigreaux column. After cooling the solution, 20 parts by volume of pentane and 20 parts by volume of 1 M sulfuric acid are added, and this mixture is stirred vigorously for 5 minutes to hydrolyze the excess triethyl orthoacetate. The mixture is then diluted with 150 parts by volume of water and the product is isolated by pentane extraction. The pentane extracts are washed with saturated sodium bicarbonate, 10% sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered. Removal of the pentane, followed by fractional distillation, yields 2.27 parts (76%) of ethyl 3-[2-chloroethyl]-3-methyl- 4-pentenoate. The formula is: ##STR2##
Name
5-chloro-3-methyl-2-penten-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4]([CH3:8])=[CH:5][CH2:6]O.[C:9]([O:17]CC)([O:14][CH2:15][CH3:16])(OCC)[CH3:10].C(O)(=O)CC>C(O)C>[Cl:1][CH2:2][CH2:3][C:4]([CH3:8])([CH:5]=[CH2:6])[CH2:10][C:9]([O:14][CH2:15][CH3:16])=[O:17]

Inputs

Step One
Name
5-chloro-3-methyl-2-penten-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=CCO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
this mixture is stirred vigorously for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is slowly distilled through a Vigreaux column
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution, 20 parts by volume of pentane and 20 parts by volume of 1 M sulfuric acid
ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
The mixture is then diluted with 150 parts by volume of water
CUSTOM
Type
CUSTOM
Details
the product is isolated by pentane extraction
WASH
Type
WASH
Details
The pentane extracts are washed with saturated sodium bicarbonate, 10% sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the pentane
DISTILLATION
Type
DISTILLATION
Details
followed by fractional distillation

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClCCC(CC(=O)OCC)(C=C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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